molecular formula C11H9N3O4S B13923740 2-(2-Methoxy-benzamino)-5-nitro-thiazol

2-(2-Methoxy-benzamino)-5-nitro-thiazol

Cat. No.: B13923740
M. Wt: 279.27 g/mol
InChI Key: WSRONRFWTZSUAB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-benzamino)-5-nitro-thiazol is a chemical research reagent designed for investigative applications, particularly in the field of medicinal chemistry and neurodegenerative disease research. This compound is part of the 2-amino-5-nitrothiazole scaffold, a structure recognized for its significant pharmacological potential . Scientific literature on analogous 5-nitrothiazole derivatives highlights their investigation as multi-target-directed ligands (MTDLs) for complex neurological disorders . These compounds have been studied primarily for their dual inhibitory activity against key enzymes: monoamine oxidase B (MAO-B) and cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The proposed mechanism of action for related compounds involves competitive and reversible inhibition of MAO-B, potentially increasing neurotransmitter levels and reducing oxidative stress in the brain . Simultaneously, their mixed-type inhibition of cholinesterases may help elevate acetylcholine levels, addressing the cholinergic deficit associated with cognitive decline . The 2-amino-5-nitrothiazole core provides a versatile structure that can be optimized to enhance potency and selectivity for these enzymatic targets . Researchers can leverage this reagent as a key intermediate or a reference standard in the synthesis and development of novel therapeutic candidates targeting multiple pathological pathways simultaneously. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9N3O4S/c1-18-8-5-3-2-4-7(8)10(15)13-11-12-6-9(19-11)14(16)17/h2-6H,1H3,(H,12,13,15)

InChI Key

WSRONRFWTZSUAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Molecular formula: C3H3N3O2S
  • Common synonyms: 5-Nitrothiazol-2-amine, Enheptin
  • Structure: Thiazole ring substituted with an amino group at position 2 and a nitro group at position 5.

Preparation Methods of 2-Amino-5-nitrothiazole

Halogenation and Thiourea Cyclization Route

A modern and efficient synthetic route avoids hazardous nitration and rearrangement steps by using halogenated nitroetheneamine intermediates:

  • Step 1: Halogenation of N,N-dimethyl-2-nitroetheneamine with bromine at low temperature (0-10 °C) in ethanol to form a brominated intermediate.
  • Step 2: Reaction of this intermediate with thiourea at ice temperature, followed by stirring at room temperature, leads to cyclization and formation of a thiazole ring.
  • Step 3: Treatment with water precipitates 2-amino-5-nitrothiazole as a yellow solid.

This method yields the product with high purity and good yields (up to 99% in intermediate steps and 82.8% in final isolation). The process avoids dangerous nitration and rearrangement, making it safer and more scalable.

Nitration and Rearrangement of 2-Aminothiazole

An older but still referenced method involves:

  • Formation of 2-aminothiazole nitrate by treating 2-aminothiazole salts with nitric acid or nitrate salts.
  • Rearrangement of the nitrate intermediate using concentrated sulfuric acid at controlled temperatures (below 35 °C) to yield 2-amino-5-nitrothiazole.
  • Subsequent purification steps including crystallization, washing, and drying produce the final compound as a light yellow powder with melting point around 200-202 °C.

Though effective, this method requires careful temperature control and handling of strong acids.

Preparation of 2-(2-Methoxy-benzamino)-5-nitro-thiazol

While direct synthesis data for This compound is scarce, the compound can be logically prepared by functionalizing the 2-amino position of 5-nitrothiazole with a 2-methoxybenzamino substituent. The general approach involves:

Starting Material

  • Use of 2-amino-5-nitrothiazole as the core scaffold.

Amination with 2-Methoxybenzaldehyde or 2-Methoxyaniline Derivatives

  • Reductive amination or nucleophilic substitution reactions can be employed to attach the 2-methoxybenzamino group at the 2-position amino site.
  • Typical conditions involve reacting 2-amino-5-nitrothiazole with 2-methoxybenzaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) or direct coupling with 2-methoxyaniline derivatives under suitable catalysts or activating agents.

Purification and Characterization

  • The product is purified by recrystallization or chromatography.
  • Characterization involves melting point determination, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm substitution.

Comparative Data Table: Synthesis Routes of 2-Amino-5-nitrothiazole and Derivatives

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Halogenation + Thiourea Cyclization N,N-dimethyl-2-nitroetheneamine, bromine Thiourea, ethanol, water 0-10 °C halogenation, RT cyclization 82.8-99 Safer, avoids nitration, scalable
Nitration + Rearrangement 2-Aminothiazole salt, nitric acid/nitrate Concentrated sulfuric acid <35 °C rearrangement ~62-70 Requires strong acids, careful temp control
Functionalization to Methoxy-benzamino derivative 2-Amino-5-nitrothiazole, 2-methoxybenzaldehyde or aniline Reducing agents or coupling catalysts Mild to moderate temperature Variable Requires further optimization for yield

Research Findings and Notes

  • The halogenation and thiourea method is preferred for industrial synthesis due to safety and yield advantages.
  • The nitration-rearrangement method, while classical, involves hazardous reagents and is less favored in modern practice.
  • Functionalization of the 2-amino group with aromatic methoxy substituents is typically achieved via reductive amination or nucleophilic substitution, but detailed optimized protocols for this compound are limited in publicly available literature, indicating an area for further experimental research.
  • Analytical data such as melting point, purity, and spectral characterization are critical for confirming the structure and quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-benzamino)-5-nitro-thiazol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-Methoxy-benzamino)-5-amino-thiazol, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-benzamino)-5-nitro-thiazol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity. In cancer research, the compound’s derivatives have been shown to interfere with cell proliferation pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key properties of 2-(2-Methoxy-benzamino)-5-nitro-thiazol with related compounds:

Compound Name Structure Highlights Molecular Weight (g/mol) Key Properties
This compound 2-methoxybenzamide, 5-nitro-thiazole 307.3 (calculated) Likely moderate solubility in polar solvents due to nitro and methoxy groups
Nitazoxanide (Reference) 2-acetyloxybenzamide, 5-nitro-thiazole 307.2 Poor aqueous solubility; metabolized to tizoxanide for antiparasitic activity
2-Amino-5-nitrothiazole 2-amino, 5-nitro-thiazole 145.12 High reactivity; precursor for nitro-thiazole derivatives
2-Amino-5-methylthiazole 2-amino, 5-methyl-thiazole 114.16 Enhanced lipophilicity due to methyl group; used in drug synthesis
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Nitrofuran-thiazole hybrid 239.2 Carcinogenic in rats; induces bladder and renal carcinomas

Key Observations :

  • The methoxy group in this compound may confer better solubility than nitazoxanide’s acetyloxy group, which requires metabolic activation.
  • Carcinogenicity risks observed in nitro-furan/thiazole hybrids (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) highlight the importance of substituent choice. The benzamide group in the target compound may reduce such risks .
Autophagy Activation
  • This compound: Derivatives of nitazoxanide (e.g., compound 8 in ) have shown autophagy activation, a mechanism useful in cancer and infectious diseases. The methoxy group may enhance cellular uptake or target specificity .
  • Nitazoxanide : A clinically approved antiparasitic drug that activates autophagy via PFOR inhibition. Its metabolite, tizoxanide, shares this mechanism .
Antiparasitic Activity
  • Nitazoxanide : Broad-spectrum activity against protozoa (e.g., Cryptosporidium) and helminths. The nitro group is essential for disrupting redox balance in anaerobic pathogens .
Toxicity Profile
  • Nitro-furan/thiazole hybrids: Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide are potent carcinogens in rodents, causing bladder and renal tumors .
  • This compound: No direct carcinogenicity data, but the benzamide group likely reduces DNA adduct formation compared to formamide derivatives.

Biological Activity

2-(2-Methoxy-benzamino)-5-nitro-thiazol is a synthetic compound with notable potential for various biological activities due to its unique structural features, including a thiazole ring, a methoxy group, and a nitro group. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The thiazole ring contributes to its chemical reactivity and biological properties, while the nitro group is known for its role in antimicrobial and anticancer activities. The methoxy group enhances solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Nitro-containing compounds are recognized for their antimicrobial properties. The mechanism typically involves the reduction of nitro groups to form reactive intermediates that can damage bacterial DNA, leading to cell death. Studies have shown that analogs with similar structures demonstrate significant efficacy against pathogens like Mycobacterium tuberculosis .
  • Anticancer Potential : Compounds with thiazole rings have been investigated for their anticancer effects. The presence of the nitro group may enhance cytotoxicity against cancer cells by inducing apoptosis or inhibiting proliferation .
  • Anti-inflammatory Effects : Some derivatives of nitro compounds have shown promise in inhibiting inflammatory pathways, potentially making them candidates for treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including nucleophilic substitutions and coupling reactions. The following table summarizes common methods used in its synthesis:

MethodDescriptionYield (%)
Nucleophilic SubstitutionInvolves the reaction of a nitro compound with an amine55-63
Coupling ReactionsUtilizes coupling agents to form the thiazole ringVariable

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitrothiazole derivatives against E. coli and S. aureus. Results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 μM against E. coli, demonstrating significant potency compared to other tested compounds .
  • Anticancer Activity : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at concentrations as low as 1 μM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic changes .

Comparative Analysis

To further understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-NitrothiazoleThiazole ring with nitro groupAntimicrobial
2-AminobenzothiazoleBenzothiazole structureSignificant anticancer activity
3-NitrophenylthiazoleThiazole ring with nitrophenylPotential use in agrochemicals

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